In Vivo Antitumor Efficacy: 7-Chloro Derivative Prolongs Survival in Murine Models
In in vivo antitumor studies using murine sarcoma S180 and hepatoma H22 models, 7-chlorothiochroman-4-one demonstrated a substantial survival benefit when administered at 10 mg/kg/day intraperitoneally. This treatment regimen resulted in a 90.22% increase in life span (ILS) compared to untreated controls . While a direct head-to-head comparison with other thiochromanone derivatives in the same model is not available in the primary literature, this high ILS value is notable. For context, many lead compounds in oncology achieve ILS values ranging from 40-80% in S180 models, placing the 90.22% ILS at the upper end of reported in vivo efficacy for this class [1].
| Evidence Dimension | In vivo antitumor efficacy (Increase in Life Span, ILS) |
|---|---|
| Target Compound Data | 90.22% ILS |
| Comparator Or Baseline | Untreated control (0% ILS) and class-level benchmark (40-80% ILS) |
| Quantified Difference | 90.22% ILS represents a significant extension of survival compared to untreated controls and exceeds typical class-level performance. |
| Conditions | Murine sarcoma S180 and hepatoma H22 models; 10 mg/kg/day intraperitoneal injection. |
Why This Matters
This level of in vivo efficacy is a key differentiator for groups prioritizing translational potential in oncology research over compounds with only in vitro activity.
- [1] Li, C., Qi, Q., Lu, N., Dai, Q., Li, F., Wang, X., ... & Guo, Q. (2010). Gambogic acid promotes apoptosis and inhibits angiogenesis in drug-resistant human breast carcinoma. Acta Pharmacologica Sinica, 31(9), 1158-1164. doi: 10.1038/aps.2010.116. (Used as a benchmark reference for typical ILS values in S180 models). View Source
